molecular formula C15H19FN2O2 B8737240 Metoprolol impurity 1 CAS No. 150332-87-9

Metoprolol impurity 1

Cat. No. B8737240
CAS RN: 150332-87-9
M. Wt: 278.32 g/mol
InChI Key: UMNKDRAGADXPKA-UHFFFAOYSA-N
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Description

Metoprolol Impurity 1, also known as 3-(2-Methoxyethyl)phenol, is a compound with the molecular formula C9H12O2 . It is a reference standard supplied with a Certificate of Analysis and analytical data .


Synthesis Analysis

The synthesis of Metoprolol and its impurities has been described in various studies . A Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been developed for the analysis of Metoprolol and its impurities .


Molecular Structure Analysis

The molecular structure of Metoprolol Impurity 1 consists of a phenol group attached to a 2-methoxyethyl group . The exact structure and properties can be further analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving Metoprolol and its impurities have been studied using various chromatographic techniques . These studies aim to develop an impurity profiling method for Metoprolol and its impurities .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metoprolol Impurity 1 can be analyzed using various techniques. For instance, a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) has been used for the analysis of Metoprolol and its impurities .

Mechanism of Action

While the mechanism of action for Metoprolol is well-known as a selective beta1-adrenergic receptor blocker , the specific mechanism of action for Metoprolol Impurity 1 is not explicitly stated in the sources.

Safety and Hazards

Safety data sheets suggest that exposure to Metoprolol Impurity 1 should be avoided. Protective equipment should be used, and adequate ventilation should be ensured. In case of accidental release, measures should be taken to prevent further spillage or leakage .

Future Directions

Future research could focus on further understanding the properties and effects of Metoprolol Impurity 1. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety. Additionally, new methods for the analysis and detection of Metoprolol and its impurities could be developed .

properties

CAS RN

150332-87-9

Product Name

Metoprolol impurity 1

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol

InChI

InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2

InChI Key

UMNKDRAGADXPKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (10.0 g, 45 mmol), K2CO3 (10.0 g), 3-bromo-1-propanol (7.3 g, 46 mmol) and acetonitrile (200 ml) was refluxed for 3 hours. The reaction was poured into H2O and 7.1 g of a beige solid was collected. The filtrate was extracted with dichloromethane, and after concentration an additional 6.7 g of crude solid was harvested. The solids were combined and triturated with refluxing ethyl acetate to afford 8.0 g of 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole as an off-white solid. A sample (4.0 g) was recrystallized from ethanol-water (with charcoal treatment) to yield 2.4 g (40%) of the alcohol as a white solid, m.p.=140°-142° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
beige solid
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (10.0 g, 45 mmol), K2CO3 (10.0 g), 3-bromo-1-propanol (7.3 g, 46 mmol) and acetonitrile (200 ml) was refluxed for 3 hours. The reaction was poured into H20 and 7.1 g of a beige solid was collected. The filtrate was extracted with dichloromethane, and after concentration an additional 6.7 g of crude solid was harvested. The solids were combined and triturated with refluxing ethyl acetate to afford 8.0 g of 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole as an off-white solid. A sample (4.0 g) was recrystallized from ethanol-water (with charcoal treatment) to yield 2.4 g (40%) of the alcohol as a white solid, m.p.=140°-142° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
beige solid
Quantity
7.1 g
Type
reactant
Reaction Step Two

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